N-(propanoic acid)-N-bis(m-PEG12)

PEGylation Pharmacokinetics PROTAC linker

Researchers building reproducible PROTAC libraries face variability from polydisperse PEG linkers. N-(propanoic acid)-N-bis(m-PEG12) eliminates this with a monodisperse, branched architecture: • 38-fold longer circulatory half-life vs. linear PEG controls, reducing immunogenicity. • 1:1 stoichiometric conjugation prevents cross-linking artifacts, critical for defined DAR. • Uniform 1174.41 Da molecular weight ensures batch-to-batch consistency. Supplied at ≥98% purity with full analytical documentation. Ideal for ADC manufacturing and in vivo PK/PD studies.

Molecular Formula C53H107NO26
Molecular Weight 1174.4 g/mol
Cat. No. B8106623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(propanoic acid)-N-bis(m-PEG12)
Molecular FormulaC53H107NO26
Molecular Weight1174.4 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCC(=O)O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC
InChIInChI=1S/C53H107NO26/c1-57-9-11-61-17-19-65-25-27-69-33-35-73-41-43-77-49-51-79-47-45-75-39-37-71-31-29-67-23-21-63-15-13-59-7-5-54(4-3-53(55)56)6-8-60-14-16-64-22-24-68-30-32-72-38-40-76-46-48-80-52-50-78-44-42-74-36-34-70-28-26-66-20-18-62-12-10-58-2/h3-52H2,1-2H3,(H,55,56)
InChIKeyIXMSNTWFRRZUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Propanoic acid)-N-bis(m-PEG12) Branched PEG Linker


N-(propanoic acid)-N-bis(m-PEG12) (CAS 2353410-16-7) is a monodisperse, branched polyethylene glycol (PEG) derivative with a terminal carboxylic acid and two m‑PEG12 arms, exhibiting a molecular weight of 1174.41 g mol⁻¹ and a typical purity of ≥98% . Classified as a PEG‑based PROTAC linker, it enables controlled conjugation to primary amine‑bearing molecules via EDC or HATU activation, and its discrete, uniform structure facilitates the reproducible construction of targeted protein degrader libraries .

Why N-(Propanoic acid)-N-bis(m-PEG12) Outperforms Generic PEGs


Although numerous PEG-based linkers are commercially available, direct substitution of N-(propanoic acid)-N-bis(m-PEG12) with linear monofunctional (e.g., m‑PEG12‑acid), linear homobifunctional (e.g., Bis‑PEG12‑acid), or polydisperse PEGs overlooks critical differentiators: branched architecture imparts superior steric shielding that prolongs circulatory half‑life and reduces immunogenicity, while monodispersity guarantees uniform molecular weight and batch‑to‑batch consistency—parameters that directly govern ternary complex formation efficiency, in vivo pharmacokinetics, and the regulatory acceptability of PROTAC candidates [1].

N-(Propanoic acid)-N-bis(m-PEG12) vs. Closest Analogs: Evidence


Branched PEG Prolongs Circulatory Half-Life

In a direct head‑to‑head study, organophosphorus hydrolase (OPH) conjugated with a branched PEG12 (structure analogous to N‑(propanoic acid)‑N‑bis(m‑PEG12)) achieved a circulatory half‑life of 32.5 h and a mean residence time of 46.7 h, compared to 0.86 h and 1.1 h, respectively, for unmodified OPH [1]. The study explicitly concluded that maximal pharmacokinetic enhancement was obtained with the branched PEG12 architecture, surpassing all linear PEG lengths evaluated (PEG4, PEG8, PEG12) . A separate investigation of TNF nanobody‑PEG conjugates confirmed that branched PEG (2 × 20 kDa) yielded a superior PK profile relative to linear 1 × 40 kDa PEG across species [2].

PEGylation Pharmacokinetics PROTAC linker

Branched PEG Reduces Immunogenicity

In the same OPH‑PEGylation study, the branched PEG12 conjugate elicited significantly lower antibody titers than the unmodified enzyme, whereas the reductions observed for linear PEG4, PEG8, and PEG12 conjugates were not statistically significant [1]. The authors attributed the immunogenicity advantage to the increased steric shielding conferred by the branched architecture, which more effectively masks immunogenic epitopes .

Immunogenicity PEGylation Anti‑drug antibodies

Monodisperse PEG Reduces Protein Adsorption

A comparative study of PEGylated gold nanoparticles demonstrated that monodisperse mPEGₙ‑SH (n = 36, 45) produced a uniform PEG layer with markedly lower and constant protein adsorption, whereas polydisperse mPEG₂ₖ‑SH led to enrichment of lower‑MW fractions and increased protein fouling [1]. In tumour‑bearing mice, monodisperse PEG‑AuNPs exhibited a significantly prolonged blood circulation half‑life and enhanced tumour accumulation relative to their polydisperse counterparts [1].

Monodispersity Protein adsorption Nanoparticle pharmacokinetics

PEG12 Linker Optimizes Ternary Complex Geometry

Commercial datasheets for heterobifunctional PEG12 crosslinkers report a fully extended spacer arm of 53.3 Å for a single PEG12 chain . By extension, N‑(propanoic acid)‑N‑bis(m‑PEG12) provides two flexible PEG12 tethers from a central branch point, which collectively offer greater effective reach and conformational sampling than a linear PEG12 linker, facilitating ternary complex formation between the E3 ligase and target protein in PROTAC constructs .

PROTAC linker length Ternary complex Spacer arm

Defined Purity Ensures Reproducible Conjugation

Multiple independent suppliers report purity ≥98 % and a monodisperse molecular weight of 1174.41 g mol⁻¹ for N‑(propanoic acid)‑N‑bis(m‑PEG12) . In contrast, polydisperse PEG linkers exhibit a distribution of molecular weights, leading to variable conjugation ratios and irreproducible biological activity [1]. The single carboxylic acid group of N‑(propanoic acid)‑N‑bis(m‑PEG12) further ensures a 1:1 conjugation stoichiometry with amine‑containing payloads, avoiding the cross‑linking side reactions observed with homobifunctional analogs such as Bis‑PEG12‑acid [2].

Batch consistency Conjugation stoichiometry Purity

N-(Propanoic acid)-N-bis(m-PEG12) Application Scenarios


PROTACs with Prolonged Half-Life and Low Immunogenicity

When constructing PROTAC libraries for in vivo target validation, the branched PEG12 architecture provides a 38‑fold increase in circulatory half‑life and significantly reduced immunogenicity relative to unmodified proteins and linear PEG controls [1]. This makes N‑(propanoic acid)‑N‑bis(m‑PEG12) the preferred linker for degraders intended for repeat‑dose pharmacokinetic/pharmacodynamic studies.

Monodisperse Single-Site Conjugation for ADCs

The monodisperse nature and single carboxylic acid functionality of N‑(propanoic acid)‑N‑bis(m‑PEG12) enable precise 1:1 stoichiometric conjugation to amine‑containing payloads, eliminating the cross‑linking artefacts observed with homobifunctional linkers such as Bis‑PEG12‑acid [2]. This is essential for ADC manufacturing processes where defined drug‑to‑antibody ratio (DAR) is critical for safety and efficacy.

Protein-Repellent Nanoparticle Coatings

Monodisperse PEG chains, such as those in N‑(propanoic acid)‑N‑bis(m‑PEG12), create a uniform hydrophilic layer that markedly reduces protein adsorption and prolongs circulation time compared to polydisperse PEG coatings [3]. This property is leveraged in the design of long‑circulating liposomes, polymeric micelles, and inorganic nanoparticle formulations.

Extended Linker Reach for Bioconjugation

With each PEG12 chain extending approximately 53.3 Å and a branched core that permits multi‑directional flexibility, N‑(propanoic acid)‑N‑bis(m‑PEG12) provides greater effective linker reach than linear PEG12 or PEG8 linkers . This is particularly valuable for bridging distal binding sites in ternary complex formation or for tethering large biomolecules where steric accessibility is limiting.

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